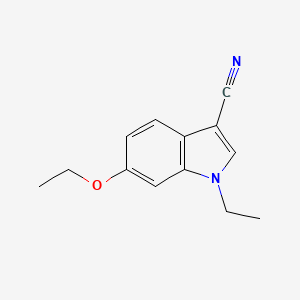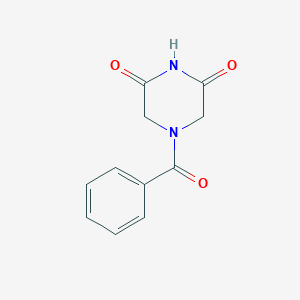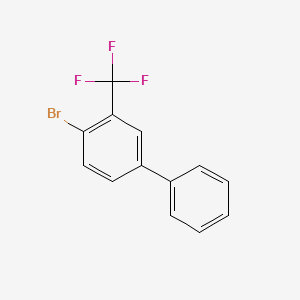
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl
Vue d'ensemble
Description
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is a chemical compound with a molecular formula of C7H5BrF3N . It is used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It is also used in the synthesis of AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Synthesis Analysis
The synthesis of “4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” involves several steps. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been studied .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is characterized by a bromine atom and a trifluoromethyl group attached to a benzene ring . The compound has a molecular weight of 240.02 Da .Chemical Reactions Analysis
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is involved in various chemical reactions. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is a solid at 20 degrees Celsius . It has a molecular weight of 240.02 Da . The compound has a melting point of 185-189 °C .Mécanisme D'action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl in organic electronics devices is based on its ability to transport charge carriers, such as electrons and holes. In OLEDs, this compound acts as an electron transport material by facilitating the injection of electrons from the cathode to the emitting layer. In OPVs, this compound acts as an acceptor material by accepting electrons from the donor material and transporting them to the cathode. In OFETs, this compound acts as a semiconducting material by allowing the flow of charge carriers between the source and drain electrodes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity, making it a promising material for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl has several advantages for lab experiments, including its high electron mobility, good thermal stability, and low cytotoxicity. However, this compound also has some limitations, such as its relatively high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research on 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl. One potential direction is to explore its applications in the field of biomedical engineering, such as drug delivery and biosensors. Another direction is to develop new synthesis methods for this compound that are more cost-effective and scalable. Additionally, further studies are needed to fully understand the mechanism of action of this compound in organic electronics devices and to optimize its performance in these applications.
Conclusion:
In conclusion, this compound is a promising material for organic electronics applications due to its high electron mobility, good thermal stability, and low cytotoxicity. Its potential applications in OLEDs, OPVs, and OFETs have been extensively studied, and there are several future directions for its research, including biomedical engineering and new synthesis methods. As a scientific research-related paper, this work provides a comprehensive overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Applications De Recherche Scientifique
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl has been extensively studied for its potential applications in the field of organic electronics. In OLEDs, this compound has been used as an electron transport material due to its high electron mobility and good thermal stability. In OPVs, this compound has been used as an acceptor material in bulk heterojunction devices, leading to high power conversion efficiencies. In OFETs, this compound has been used as a semiconducting material due to its high charge carrier mobility.
Safety and Hazards
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .
Propriétés
IUPAC Name |
1-bromo-4-phenyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRZPGXMWGSRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



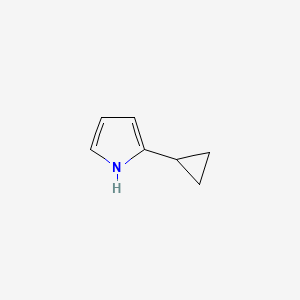
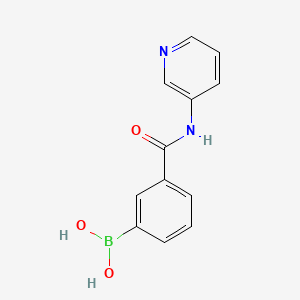


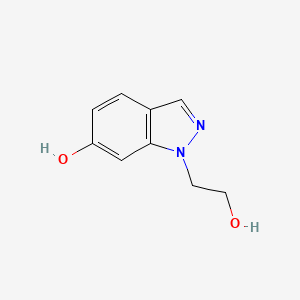

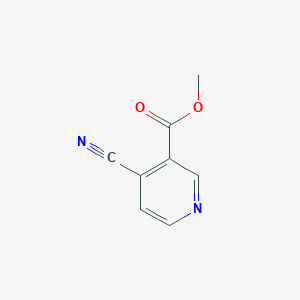
![1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B3359780.png)
![1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B3359789.png)

![Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine](/img/structure/B3359793.png)
![1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one](/img/structure/B3359800.png)
